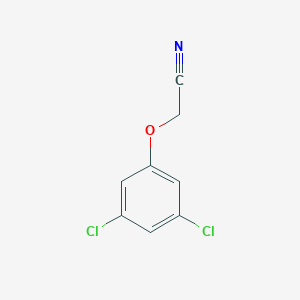

3,5-Dichlorophenoxyacetonitrile

Description

BenchChem offers high-quality 3,5-Dichlorophenoxyacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichlorophenoxyacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNROREDTZJCOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333725 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103140-12-1 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenoxyacetonitrile is a halogenated aromatic nitrile that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the dichloro-substituted phenyl ring and the reactive nitrile group makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the most common and efficient pathway for the synthesis of 3,5-Dichlorophenoxyacetonitrile, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for product characterization.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of 3,5-Dichlorophenoxyacetonitrile is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of a phenol attacks an alkyl halide, leading to the formation of an ether linkage.

In the context of 3,5-Dichlorophenoxyacetonitrile synthesis, the reaction involves the coupling of 3,5-Dichlorophenol with chloroacetonitrile in the presence of a suitable base. The base is crucial for deprotonating the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion.

Reaction Mechanism

The synthesis of 3,5-Dichlorophenoxyacetonitrile via the Williamson ether synthesis can be broken down into two primary steps:

-

Deprotonation of 3,5-Dichlorophenol: A base, such as potassium carbonate or sodium hydroxide, is used to abstract the acidic proton from the hydroxyl group of 3,5-Dichlorophenol. This results in the formation of the 3,5-dichlorophenoxide anion, a potent nucleophile.

-

Nucleophilic Attack: The newly formed 3,5-dichlorophenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile. This attack displaces the chloride ion, a good leaving group, and forms the desired ether linkage, yielding 3,5-Dichlorophenoxyacetonitrile.

Figure 1: Williamson Ether Synthesis of 3,5-Dichlorophenoxyacetonitrile.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3,5-Dichlorophenoxyacetonitrile.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Dichlorophenol | 163.00 | 10.0 g | 61.3 |

| Chloroacetonitrile | 75.50 | 5.5 g (4.6 mL) | 72.8 |

| Anhydrous Potassium Carbonate | 138.21 | 12.7 g | 91.9 |

| Acetone (anhydrous) | - | 150 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Dichlorophenol (10.0 g, 61.3 mmol) and anhydrous potassium carbonate (12.7 g, 91.9 mmol).

-

Solvent Addition: Add 150 mL of anhydrous acetone to the flask.

-

Addition of Chloroacetonitrile: With vigorous stirring, add chloroacetonitrile (4.6 mL, 72.8 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude product in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Dichlorophenoxyacetonitrile.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 3,5-Dichlorophenoxyacetonitrile

The identity and purity of the synthesized 3,5-Dichlorophenoxyacetonitrile should be confirmed using various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₅Cl₂NO |

| Molecular Weight | 202.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Boiling Point | To be determined experimentally |

Spectroscopic Data

-

1H NMR (CDCl3): The proton NMR spectrum is expected to show a singlet for the methylene protons (O-CH2-CN) and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring.

-

13C NMR (CDCl3): The carbon NMR spectrum should exhibit a signal for the nitrile carbon, the methylene carbon, and distinct signals for the carbon atoms of the dichlorinated aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile group (C≡N) around 2250 cm-1. Other significant peaks will include C-O stretching and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

-

3,5-Dichlorophenol: This compound is harmful if swallowed and can cause skin and eye irritation.[1] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chloroacetonitrile: This reagent is toxic if swallowed, in contact with skin, or if inhaled.[2] It is a lachrymator and should be handled with extreme care in a fume hood.

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.

-

Solvents: Acetone and diethyl ether are flammable liquids. All heating should be done using a heating mantle or a water bath, and no open flames should be present in the laboratory.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 3,5-Dichlorophenoxyacetonitrile from readily available starting materials. By following the detailed protocol and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. Thorough characterization of the final product is crucial to ensure its identity and purity.

References

-

Organic Syntheses. Chloroacetonitrile. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

PubMed. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study. [Link]

-

Rice University. NMR Chemical Shifts of Trace Impurities. [Link]

-

Grokipedia. 3,5-Dichlorophenol. [Link]

-

PubChem. 3,5-Dichlorobenzonitrile. [Link]

-

Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

-

Wikipedia. Chloroacetonitrile. [Link]

-

PubChem. (3,4-Dimethoxyphenyl)acetonitrile. [Link]

-

EPA. 3,5-Dihydroxybenzonitrile Properties. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

-

PubMed. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]

-

Shimadzu. Application News. [Link]

-

ResearchGate. Formation of Haloacetonitriles, Haloacetamides, and Nitrogenous Heterocyclic Byproducts by Chloramination of Phenolic Compounds. [Link]

-

University of Washington. Experiment 11 — Infrared Spectroscopy. [Link]

-

Chemical Synthesis Database. (3,5-dichloro-4-methoxyphenyl)acetonitrile. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 150 MHz, Acetonitrile-d3, simulated). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated). [Link]

-

PubChem. 3,5-Dimethoxyphenylacetonitrile. [Link]

-

PubChemLite. 2-(3,5-dichlorophenyl)acetonitrile. [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

-

NIST WebBook. Acetonitrile, dichloro-. [Link]

-

PubChemLite. 2-amino-2-(3,5-dichlorophenyl)acetonitrile hydrochloride. [Link]

-

NIST WebBook. Acetonitrile. [Link]

-

OQEMA Group. Acetonitrile. [Link]

-

NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts. [Link]

-

13C Chemical Shift Table. [Link]

- Google Patents.

-

ResearchGate. 1H NMR spectrum of 3,5-dinitrobenzoic acid−acetamide− acetonitrile... [Link]

-

EPA. Acetonitrile. [Link]

-

Wikipedia. List of boiling and freezing information of solvents. [Link]

-

Organic Syntheses. diphenylacetonitrile. [Link]

-

ResearchGate. Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... [Link]

-

ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... [Link]

-

NIST WebBook. Acetonitrile. [Link]

-

NIST WebBook. Acetonitrile, (2,6-dichlorophenyl)-. [Link]

-

OSTI.GOV. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). [Link]

-

Der Pharma Chemica. Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. [Link]

-

MDPI. Preparation and Characterization of Chitosan/LDH Composite Membranes for Drug Delivery Application. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Asian Publication Corporation. Detection of Organics by FTIR and GC-MS. [Link]

-

EPA. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

-

ResearchGate. 1 H and 13 C NMR Data for 3-5 in acetone-d 6. [Link]

-

Rsc.org. Supporting Information. [Link]

-

VPL. Acetonitrile (CH 3 CN). [Link]

-

PubChem. 3,5-Dichlorophenyl. [Link]

- Google Patents.

-

Googleapis.com. Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process. [Link]

- Google Patents.

-

Journal of the Mexican Chemical Society. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]

-

Eureka. Method for synthesizing dichloroacetonitrile. [Link]

-

Cheméo. Chemical Properties of Acetonitrile (CAS 75-05-8). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Spectral Characterization of 3,5-Dichlorophenoxyacetonitrile: A Comprehensive Guide to NMR, IR, and MS Profiling

Executive Summary

3,5-Dichlorophenoxyacetonitrile (CAS: 103140-12-1) is a highly specialized halogenated aromatic compound utilized extensively as an intermediate in proteomics research and advanced agrochemical synthesis ()[1]. With a molecular formula of C₈H₅Cl₂NO and a molecular weight of 202.04 g/mol ()[2], its structural verification is a critical quality control step in drug development pipelines. As a toxic solid nitrile (UN3439), its handling and analysis require stringent, standardized methodologies ()[3].

This whitepaper provides an authoritative, in-depth technical guide to the spectral profiling (NMR, FT-IR, and EI-MS) of 3,5-Dichlorophenoxyacetonitrile. Moving beyond mere data tabulation, this guide explores the fundamental causality behind the observed spectral phenomena and establishes self-validating experimental protocols to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The spectral signatures of 3,5-Dichlorophenoxyacetonitrile are governed by a complex interplay of inductive (-I) and resonance (+R) effects.

Structural Causality of Chemical Shifts

-

The Methylene Group (-CH₂-): The protons of the methylene bridge are heavily deshielded. The causality is twofold: the strong inductive electron withdrawal by the adjacent oxygen atom depletes local electron density, while the diamagnetic anisotropy of the linear cyano (-C≡N) group forces these protons into the deshielding region of the induced magnetic field.

-

The Aromatic Ring: The oxygen atom acts as a strong electron donor via resonance (+R effect), shielding the ortho (C2, C6) and para (C4) positions. However, the heavy chlorine atoms at positions 3 and 5 exert an opposing inductive withdrawal (-I effect). The net result is a highly specific splitting pattern characteristic of a symmetrical 1,3,5-trisubstituted benzene ring.

Representative NMR Data

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz / 100 MHz)

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Driver |

| ¹H | 4.75 | Singlet (s) | 2H | -O-CH₂-CN | Deshielded by adjacent electronegative oxygen and anisotropic cyano group. |

| ¹H | 6.90 | Doublet (d, J=1.8 Hz) | 2H | Ar-H (C2, C6) | Shielded by resonance from ortho-oxygen; meta-coupling to H4. |

| ¹H | 7.05 | Triplet (t, J=1.8 Hz) | 1H | Ar-H (C4) | Positioned between two electron-withdrawing chlorines; meta-coupling to H2/H6. |

| ¹³C | 115.0 | Singlet | - | -C≡N | Characteristic sp-hybridized cyano carbon shift. |

| ¹³C | 53.5 | Singlet | - | -CH₂- | Deshielded aliphatic carbon adjacent to oxygen. |

| ¹³C | 157.2 | Singlet | - | Ar-C1 (ipso) | Highly deshielded by direct attachment to the ether oxygen. |

Self-Validating NMR Protocol

To ensure high-fidelity data acquisition, the following self-validating protocol must be employed:

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field (B₀), while its lack of protons prevents solvent overlap. TMS serves as the absolute zero reference.

-

-

Shimming & Tuning: Optimize the Z-axis shim coils and tune the probe.

-

Validation Checkpoint: The residual CHCl₃ peak (δ 7.26) must exhibit a full width at half maximum (FWHM) of < 1.0 Hz. If the peak is broader or asymmetric, the B₀ field is inhomogeneous and shimming must be repeated.

-

-

Acquisition: Execute a standard 1D ¹H pulse sequence with a 30° flip angle and a relaxation delay (D1) of 2 seconds.

-

Causality: A 30° pulse ensures rapid longitudinal relaxation (T₁), allowing for a higher number of transients (scans) in less time, thereby improving the signal-to-noise ratio without saturating the spins.

-

Self-Validating NMR Acquisition Workflow for Halogenated Aromatics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides rapid orthogonal validation of functional groups. For 3,5-Dichlorophenoxyacetonitrile, Attenuated Total Reflectance (ATR) is the preferred sampling technique.

Causality of Vibrational Modes

The vibrational frequencies of the molecule are dictated by bond stiffness and atomic mass. The heavy mass of the chlorine atoms drastically lowers the frequency of the C-Cl stretch, pushing it into the fingerprint region (~750 cm⁻¹). Conversely, the rigid triple bond of the cyano group requires high energy to stretch, resulting in a sharp peak at 2250 cm⁻¹. The intensity of the C-O-C stretch (~1240 cm⁻¹) is exceptionally strong due to the large change in the dipole moment during the asymmetric vibration of the highly polarized ether linkage.

Representative FT-IR Data

Table 2: Key FT-IR Absorptions (ATR Mode)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Mechanistic Driver |

| 3080 | Weak | Ar C-H stretch | High s-character of sp² hybridized carbons increases bond stiffness. |

| 2930, 2860 | Weak | Aliphatic C-H stretch | sp³ hybridized methylene group vibrations. |

| 2250 | Medium, Sharp | C≡N stretch | Change in dipole moment along the rigid triple bond axis. |

| 1580, 1440 | Strong | Ar C=C stretch | Aromatic ring skeletal vibrations influenced by heavy atom substitution. |

| 1240 | Very Strong | C-O-C asym. stretch | Large dipole moment change due to highly polarized ether linkage. |

| 800 | Strong | Ar C-H out-of-plane | Characteristic deformation for 1,3,5-trisubstituted benzene rings. |

| 750 | Strong | C-Cl stretch | Heavy mass of chlorine atoms lowers the vibrational frequency. |

Self-Validating FT-IR Protocol

-

Background Acquisition: Collect a background spectrum of the clean, empty diamond ATR crystal.

-

Causality: Removes atmospheric CO₂ and H₂O vapor signals from the final spectrum.

-

Validation Checkpoint: The background spectrum must show a flat baseline outside of the atmospheric absorption regions.

-

-

Sample Application: Apply the solid sample directly to the crystal and apply consistent pressure using the ATR anvil.

-

Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid, ensuring high peak intensities.

-

Mass Spectrometry (MS) & Fragmentation Mechanics

Electron Ionization Mass Spectrometry (EI-MS) is utilized to determine the exact molecular weight and structural connectivity through predictable fragmentation pathways.

Causality of Isotopic Signatures

Because chlorine exists naturally as two distinct isotopes (³⁵Cl at ~75% and ³⁷Cl at ~25%), molecules containing two chlorine atoms exhibit a highly diagnostic isotopic cluster. The intact molecular ion ([M]⁺•) will present a triplet of peaks at m/z 201, 203, and 205 in a theoretical intensity ratio of 9:6:1. Observing this exact ratio is an absolute requirement for validating the presence of the dichlorinated species.

Representative EI-MS Data

Table 3: EI-MS (70 eV) Major Ions

| m/z | Relative Abundance | Assignment | Causality / Mechanism |

| 201 | 100% (Base) | [M]⁺• (³⁵Cl₂) | Intact molecular ion. |

| 203 | ~65% | [M+2]⁺• (³⁵Cl³⁷Cl) | Natural ³⁷Cl isotope distribution. |

| 205 | ~11% | [M+4]⁺• (³⁷Cl₂) | Natural ³⁷Cl isotope distribution. |

| 161 | High | [C₆H₃³⁵Cl₂O]⁺ | Loss of •CH₂CN via α-cleavage. |

| 145 | Medium | [C₆H₃³⁵Cl₂]⁺ | Loss of •OCH₂CN via ether cleavage. |

Self-Validating EI-MS Protocol

-

Tuning and Calibration: Calibrate the mass analyzer using perfluorotributylamine (PFTBA).

-

Validation Checkpoint: The m/z 69, 219, and 502 peaks of PFTBA must have correct relative abundances and peak widths, validating mass accuracy across the entire analytical range.

-

-

Ionization: Operate the electron ionization (EI) source at an absolute potential of 70 eV.

-

Causality: 70 eV corresponds to the plateau of the ionization efficiency curve for most organic molecules. This ensures that the resulting fragmentation pattern is highly reproducible and directly comparable to standard spectral libraries.

-

EI-MS Fragmentation Pathway of 3,5-Dichlorophenoxyacetonitrile.

References

-

Fisher Scientific. "3,5-Dichlorophenoxyacetonitrile, 97%, Thermo Scientific™." Fisher Scientific UK. [Link]

-

Cheméo. "3,5-Dichlorophenoxyacetonitrile - Physical Properties." Cheméo Database. [Link]

Sources

3,5-Dichlorophenoxyacetonitrile: A High-Value Building Block in Advanced Organic Synthesis

Executive Summary

In modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency, scalability, and structural diversity of the final compound library. 3,5-Dichlorophenoxyacetonitrile (CAS: 103140-12-1) is a highly versatile bifunctional intermediate[1]. Characterized by an electron-withdrawing 3,5-dichlorophenoxy leaving group attached to a reactive acetonitrile moiety, this compound serves as a critical linchpin for synthesizing complex heterocycles (indoles, benzofurans), alpha-fluorinated nitriles, and phenoxyethylamine pharmacophores[2][3][4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction lists. Here, we will dissect the mechanistic causality behind the reactivity of 3,5-dichlorophenoxyacetonitrile and provide field-proven, self-validating protocols for its deployment in advanced synthetic workflows.

Physicochemical Profiling & Safety Parameters

Before deploying 3,5-dichlorophenoxyacetonitrile in the reactor, it is critical to understand its physical parameters and safety profile. The compound is toxic and requires stringent handling protocols[1][2].

| Parameter | Specification / Data |

| Chemical Name | 3,5-Dichlorophenoxyacetonitrile |

| CAS Number | 103140-12-1[1] |

| Molecular Formula | C8H5Cl2NO[1] |

| Molecular Weight | 202.04 g/mol [1] |

| Physical State | Solid / clear light yellow-brown liquid (temperature dependent)[2][3] |

| Hazard Class | 6.1 (Toxic Solid, N.O.S.)[1] |

| UN Number | UN3439[1] |

| Safety Precautions | Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye/skin irritation. Handle exclusively in a fume hood with appropriate PPE[1][2]. |

Core Synthetic Workflows & Mechanistic Insights

Vicinal Nucleophilic Substitution (VNS) for Indole Assembly

Indoles are privileged pharmacophores in oncology and neurology[4]. Traditional Fischer indole syntheses often require harsh conditions and highly functionalized hydrazines[5]. Alternatively, 3,5-dichlorophenoxyacetonitrile serves as an exceptional carbon nucleophile in Vicinal Nucleophilic Substitution (VNS) reactions with nitroarenes[4]. Causality: Under strong basic conditions (e.g., t-BuOK), the alpha-carbon of the nitrile is deprotonated. The resulting carbanion attacks the position ortho to the nitro group on the nitroarene. The 3,5-dichlorophenoxy moiety acts as an excellent leaving group; its elimination drives rearomatization. Subsequent reduction and cyclization yield highly functionalized indole cores rapidly and cost-effectively[4].

Palladium-Catalyzed Annulation to Benzofurans

Phenoxyacetonitriles can undergo direct, one-step cyclization to form benzofurans via Pd(II) catalysis[5][6]. Causality: Utilizing a cationic palladium complex such as [(bpy)Pd(μ-OH)]2(OTf)2 or 2 activates the nitrile group for nucleophilic addition[6]. The cationic nature of the catalyst is highly active, allowing the intramolecular addition of the aryl ring to the nitrile, bypassing the need for multi-step redox systems[5][6].

Nucleophilic Fluorination for Alpha-Fluoro Nitriles

The introduction of a C-F bond is a primary strategy in medicinal chemistry to enhance metabolic stability[7]. Causality: By first alpha-brominating the phenoxyacetonitrile, the substrate is primed for nucleophilic fluorine substitution. Utilizing a synergistic reagent combination of AgF and Et3N⋅3HF in acetonitrile ensures high yields. The Et3N⋅3HF specifically aids in dissolving the AgF salt, dramatically improving the fluorine-bromine exchange kinetics and suppressing elimination side-reactions[7].

Catalytic Hydrogenation to Phenoxyethylamines

The reduction of the nitrile moiety yields 2-(3,5-dichlorophenoxy)ethanamine, a primary amine critical for synthesizing antiarrhythmic and hypertensive drug analogs[8][9]. Causality: Nitrile reduction is notorious for producing unwanted secondary and tertiary amines. By utilizing Raney-Nickel under high hydrogen pressure (7 MPa) in an anhydrous dipolar aprotic solvent or anhydrous ethanol, the reaction pathway is strictly directed toward the primary amine[8][9]. The anhydrous environment prevents nitrile hydrolysis, while the high pressure ensures rapid saturation of intermediate imines before they can couple with existing primary amines[9].

Divergent Synthetic Pathways

Divergent synthetic pathways of 3,5-Dichlorophenoxyacetonitrile in organic synthesis.

Experimental Protocol: High-Pressure Catalytic Hydrogenation

This protocol details the reduction of 3,5-dichlorophenoxyacetonitrile to 2-(3,5-dichlorophenoxy)ethanamine. It is designed as a self-validating system : reaction completion is definitively indicated by the cessation of pressure drop in the reactor, eliminating guesswork[9].

Reagents:

-

3,5-Dichlorophenoxyacetonitrile: 100 g (0.495 mol)[9]

-

Raney-Nickel Catalyst: 3.0 g (Stored under water, washed with anhydrous ethanol prior to use)[9]

-

Anhydrous Ethanol: 400 mL[9]

-

Hydrogen Gas ( H2 ): High purity (99.99%)[9]

Step-by-Step Methodology:

-

Reactor Preparation: Ensure a 1L high-pressure hydrogenation autoclave is thoroughly cleaned, dried, and purged with Nitrogen ( N2 ) three times to remove atmospheric oxygen.

-

Substrate Loading: Dissolve 100 g of 3,5-dichlorophenoxyacetonitrile in 400 mL of anhydrous ethanol. Transfer the solution into the autoclave[9].

-

Catalyst Addition: Carefully add 3.0 g of the pre-washed Raney-Ni catalyst to the mixture. Crucial: Do not allow Raney-Ni to dry out in the air, as it is highly pyrophoric.

-

Pressurization (Self-Validation Initiation): Seal the reactor. Purge the system with H2 gas three times. Pressurize the reactor to exactly 7.0 MPa with H2 [9].

-

Reaction Execution: Initiate stirring (800 rpm) and heat the reactor to 90°C [9].

-

In-Process Monitoring: Monitor the pressure gauge. As the nitrile reduces to the amine, H2 is consumed, causing a pressure drop. Continuously feed H2 to maintain the 7.0 MPa pressure. Self-Validation: The reaction is deemed complete when the pressure remains stable at 7.0 MPa for 15 consecutive minutes without further H2 input (typically takes ~1 hour)[9].

-

Workup & Isolation: Cool the reactor to room temperature. Safely vent the excess H2 gas and purge with N2 . Filter the reaction mixture through a Celite pad to remove the Raney-Ni catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethanol/ether) to yield the pure 2-(3,5-dichlorophenoxy)ethanamine (Expected purity >99%, Yield ~93%)[9].

Experimental Workflow Diagram

Step-by-step experimental workflow for the catalytic hydrogenation of nitriles.

Quantitative Data Summary

The following table summarizes the expected yields and optimal conditions for the divergent synthetic pathways utilizing phenoxyacetonitrile derivatives:

| Synthetic Pathway | Reagents / Catalyst | Key Conditions | Expected Yield | Primary Byproducts |

| VNS (Indoles) | Nitroarene, t-BuOK | THF, -78°C to RT | 65% - 85% | Unreacted starting material |

| Hydrogenation (Amines) | Raney-Ni, H2 | Ethanol, 7 MPa, 90°C | >93%[9] | Secondary amines (<5%)[9] |

| Fluorination (C-F Bond) | AgF , Et3N⋅3HF | Acetonitrile, 80°C | 70% - 94%[7] | Elimination products |

| Pd-Annulation (Benzofurans) | [(bpy)Pd(μ-OH)]2(OTf)2 | Aqueous media | 60% - 80%[6] | Hydrolysis products |

References

- Source: cymitquimica.

- Source: chemicalbook.

- Source: thermofisher.

- Source: rsc.org (Organic & Biomolecular Chemistry)

- Source: researchgate.net (RSC Advances)

- Pd(II)

- Pd(II)

- Source: google.com (Google Patents)

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]

- 3. Phenoxyacetonitrile | 3598-14-9 [chemicalbook.com]

- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN104557610A - Process for the manufacture of nitriles and their corresponding amines - Google Patents [patents.google.com]

The Unseen Scaffold: A Technical Guide to the Synthesis, History, and Latent Potential of 3,5-Dichlorophenoxyacetonitrile

This guide provides an in-depth exploration of 3,5-Dichlorophenoxyacetonitrile, a molecule situated at the confluence of historical agrochemical development and modern pharmaceutical synthesis. While not a household name in the chemical lexicon, its structural motifs suggest a rich, albeit largely undocumented, history and a significant potential as a versatile chemical intermediate. This document will deconstruct the logical synthesis of this compound, place it within its historical scientific context, and explore its potential applications based on the activities of its chemical relatives.

Introduction: The Significance of a Dichlorinated Aromatic Nitrile

3,5-Dichlorophenoxyacetonitrile is a halogenated aromatic nitrile. The presence of chlorine atoms on the phenyl ring and the nitrile group are key features that impart specific chemical reactivity and potential biological activity. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems, making it a valuable synthon in organic synthesis.

The phenoxyacetic acid scaffold, of which 3,5-Dichlorophenoxyacetonitrile is a nitrile analog, is the backbone of a major class of herbicides developed in the mid-20th century.[1][2] This historical connection provides a logical starting point for understanding the potential origins and applications of this molecule. Furthermore, dichlorophenyl moieties are found in a variety of modern pharmaceuticals, highlighting the ongoing relevance of this structural unit in drug discovery.[3][4][5]

Synthesis and Characterization: A Logical Approach via Williamson Ether Synthesis

While a specific, named discovery of 3,5-Dichlorophenoxyacetonitrile is not prominent in the historical literature, its synthesis can be confidently predicted through one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis.[6][7][8] This reaction, first developed by Alexander Williamson in 1850, remains a robust and widely used method for the formation of ethers.[7][8]

The synthesis of 3,5-Dichlorophenoxyacetonitrile would proceed via the reaction of 3,5-Dichlorophenol with an appropriate haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[6]

Reaction Mechanism

The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] First, the phenolic proton of 3,5-Dichlorophenol is abstracted by a base to form the more nucleophilic 3,5-dichlorophenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.

Caption: Williamson Ether Synthesis of 3,5-Dichlorophenoxyacetonitrile.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 3,5-Dichlorophenoxyacetonitrile.

Materials:

-

3,5-Dichlorophenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

1M Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-Dichlorophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 3,5-dichlorophenoxide.

-

Add chloroacetonitrile (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with 1M NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization

The structure of the synthesized 3,5-Dichlorophenoxyacetonitrile would be confirmed using standard spectroscopic techniques:

| Spectroscopic Method | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as a doublet and a triplet in the range of 6.8-7.5 ppm. The methylene protons adjacent to the oxygen and nitrile groups would appear as a singlet around 4.8 ppm. |

| ¹³C NMR | Aromatic carbons would appear in the range of 110-160 ppm. The nitrile carbon would be observed around 115-120 ppm, and the methylene carbon would be in the range of 50-60 ppm. |

| FT-IR | A sharp, medium intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch. C-O-C stretching vibrations would be observed in the 1250-1000 cm⁻¹ region. C-Cl stretching would be visible in the 800-600 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₈H₅Cl₂NO. The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature. |

Historical Context: From Herbicides to Pharmaceutical Scaffolds

The history of 3,5-Dichlorophenoxyacetonitrile is intrinsically linked to the development of phenoxyacetic acid derivatives.

The Dawn of Phenoxy Herbicides

The first synthesis of phenoxyacetic acid was reported in 1880.[1][10] However, it was the discovery of the herbicidal properties of its chlorinated derivatives in the 1940s that revolutionized agriculture.[2] Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) were found to be potent and selective herbicides, effectively controlling broadleaf weeds in cereal crops.[11] These synthetic auxins induce uncontrolled growth in susceptible plants, leading to their demise.[12] The success of these compounds spurred extensive research into other halogenated phenoxy derivatives, and it is highly probable that 3,5-Dichlorophenoxyacetonitrile was synthesized during this era of exploration, even if it was not commercialized as a herbicide itself.

Caption: Timeline of Phenoxy Compound Development.

A Shift Towards Pharmaceutical Intermediates

In more recent decades, the focus of research on dichlorophenyl-containing compounds has expanded significantly into the pharmaceutical arena. These structural motifs are present in a wide range of drugs, acting as key intermediates in their synthesis.[3][4][5][13] The dichloro substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Given the versatility of the nitrile group, 3,5-Dichlorophenoxyacetonitrile is a prime candidate for use as a building block in the synthesis of more complex, biologically active molecules.

Potential Biological Activities and Applications

While specific studies on the biological activity of 3,5-Dichlorophenoxyacetonitrile are scarce, the activities of structurally related compounds provide a strong basis for inferring its potential applications.

Agrochemical Potential

Given its heritage, a primary potential application lies in the agrochemical sector. Aryloxyphenoxypropionates, which share the aryloxy ether linkage, are a major class of herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[14] While 3,5-Dichlorophenoxyacetonitrile is not a propionate, its core structure suggests it could be investigated for herbicidal activity or as an intermediate for more complex herbicides. It could also find use in the development of fungicides or pesticides, as phenoxyacetic acid derivatives have shown a broad spectrum of such activities.[15]

Pharmaceutical Potential

The presence of the dichlorophenyl group is a strong indicator of potential pharmaceutical applications. Derivatives of dichlorophenyl compounds have been investigated for a range of therapeutic uses:

-

Antimicrobial Agents: The phenoxyacetic acid scaffold is a central feature in many compounds with antibacterial and antifungal properties.[15]

-

Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain the phenoxyacetic acid moiety.[15]

-

Anticancer Agents: Dichlorophenyl-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[11]

The nitrile group in 3,5-Dichlorophenoxyacetonitrile makes it a particularly attractive starting material for the synthesis of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[16]

Conclusion

3,5-Dichlorophenoxyacetonitrile stands as a testament to the enduring legacy of classic organic reactions and the continuous evolution of chemical applications. Born from the principles of the Williamson ether synthesis and rooted in the historical context of phenoxy herbicides, its true potential may lie in the future of pharmaceutical development. The combination of a dichlorinated phenyl ring and a versatile nitrile functional group makes it a valuable, yet under-explored, scaffold for the synthesis of novel bioactive molecules. For researchers and drug development professionals, 3,5-Dichlorophenoxyacetonitrile represents not just a molecule, but a gateway to a vast chemical space with untapped therapeutic possibilities.

References

-

Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

-

Apicule. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers. Retrieved from [Link]

-

Patsnap. (2006, March 9). Process for preparing a pharmaceutically active compound and for preparing its intermediate. Eureka. Retrieved from [Link]

-

Ikigai Corporation. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Phenoxyacetic acid. Retrieved from [Link]

- Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

-

Swiderski, G., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 18(7), 1680. Retrieved from [Link]

-

Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

- Google Patents. (n.d.). CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.

-

ResearchGate. (2025, August 9). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized emission spectra of 3-5 in degassed acetonitrile at 298 K. Retrieved from [Link]

-

MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Retrieved from [Link]

-

Zhang, Q., et al. (2007). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 145(2), 432-435. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Chloroacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile.

- Google Patents. (n.d.). US20230286918A1 - Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadustat.

-

MDPI. (2021, December 31). The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L. Retrieved from [Link]

-

PubMed. (2015, February 5). Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods. Retrieved from [Link]

- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

MDPI. (2023, February 10). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]

-

PMC. (2018). In Vitro Larvicidal and Antioxidant Activity of Dihydrophenanthroline-3-carbonitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 4. apicule.com [apicule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 13. ikigaicorporation.com [ikigaicorporation.com]

- 14. mdpi.com [mdpi.com]

- 15. jetir.org [jetir.org]

- 16. In Vitro Larvicidal and Antioxidant Activity of Dihydrophenanthroline-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dichlorophenoxyacetonitrile: Comprehensive Health, Safety, and Handling Guide for Advanced Synthesis

Executive Summary

As a Senior Application Scientist overseeing the integration of halogenated nitriles into high-throughput synthesis pipelines, I recognize that handling organic intermediates requires a delicate balance of chemical efficacy and rigorous safety protocols. 3,5-Dichlorophenoxyacetonitrile (CAS: 103140-12-1) is a highly valuable building block used in custom synthesis, agrochemical development, and pharmaceutical active pharmaceutical ingredient (API) generation[1][2].

While it is a stable solid under normal conditions, its molecular architecture—a lipophilic dichlorophenoxy ring coupled with a reactive acetonitrile moiety—presents significant acute toxicity and severe irritation risks[3]. This whitepaper provides a self-validating, causality-driven guide to the physicochemical profiling, toxicological mechanisms, and safe handling workflows required for this compound.

Physicochemical Profiling & Regulatory Data

Understanding the physical properties of 3,5-Dichlorophenoxyacetonitrile is the first step in designing appropriate engineering controls. The compound is classified as a hazardous solid requiring specific transport and storage conditions[3][4].

Table 1: Physicochemical and Regulatory Profile

| Property | Value |

| Chemical Name | 3,5-Dichlorophenoxyacetonitrile |

| CAS Number | 103140-12-1 |

| Molecular Formula | C 8 H 5 Cl 2 NO |

| Molecular Weight | 202.04 g/mol |

| Physical State | Solid (White to light cream) |

| Purity Standard | Typically ≥97% |

| UN Number | UN3439 (Class 6.1, Packing Group III) |

| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. |

Toxicological Mechanisms & Hazard Mitigation

The causality behind our stringent handling protocols lies in the molecule's dual-threat architecture. The hazards are not merely regulatory checkboxes; they are direct consequences of the compound's structure.

Table 2: Hazard Classification Summary

| Hazard Class | Category | Signal Word | Target Organs |

| Acute Oral/Dermal/Inhalation Toxicity | Category 4 | Warning | Systemic |

| Skin Corrosion/Irritation | Category 2 | Warning | Skin |

| Serious Eye Damage/Irritation | Category 2 | Warning | Eyes |

| STOT-Single Exposure | Category 3 | Warning | Respiratory System |

Mechanistic Causality of Toxicity

-

Systemic Toxicity (Category 4 Hazards): The compound is harmful if swallowed, inhaled, or absorbed through the skin[3]. The lipophilic 3,5-dichlorophenoxy ring drives rapid dermal and mucosal permeation. Once systemic, the nitrile group can interact with biological nucleophiles or undergo hepatic metabolism, leading to acute systemic toxicity.

-

Severe Irritation (STOT-SE Category 3): Exposure to the dust directly targets the respiratory system and mucous membranes, causing localized inflammation and severe eye/skin irritation[3].

-

Mitigation Logic: Because the primary vector for exposure is aerosolized dust[5], engineering controls (fume hoods) and personal protective equipment (EN 166 goggles, protective gloves) are non-negotiable to block the exposure pathway[5].

Figure 1: Toxicological exposure pathways and mitigation logic for 3,5-Dichlorophenoxyacetonitrile.

Self-Validating Handling & Experimental Workflow

To ensure experimental integrity and operator safety, protocols must be self-validating. The following Standard Operating Procedure (SOP) details the safe preparation of a stock solution for downstream API synthesis.

SOP: Aliquoting and Dissolution of 3,5-Dichlorophenoxyacetonitrile

-

Step 1: Environmental Isolation. Operate exclusively within a dedicated chemical fume hood with a face velocity of 80-100 FPM.

-

Step 2: Gravimetric Transfer. Weigh the required mass using an anti-static weigh boat.

-

Causality: Static charge can cause the light cream solid[3] to aerosolize or adhere to gloves, increasing the risk of dermal exposure and compromising the accuracy of the formulation.

-

-

Step 3: Solvent Solvation. Transfer the solid to a pre-tared, amber glass vial. Slowly add an anhydrous organic solvent (e.g., DMSO or DMF).

-

Causality: Solvation eliminates the immediate dust hazard. However, solvents like DMSO are powerful penetration enhancers. Therefore, double-gloving with chemically resistant gloves is mandatory to prevent the solvated toxicophore from bypassing the epidermal barrier[5].

-

-

Step 4: Self-Validation via HPLC-UV. Before releasing the stock solution for downstream synthesis, withdraw a 10 µL aliquot, dilute to 1 mM, and inject it into an HPLC-UV system.

-

Causality: Gravimetric errors or incomplete dissolution can lead to failed downstream reactions. Confirming the concentration validates the protocol's success and ensures the trustworthiness of subsequent experiments.

-

Figure 2: Self-validating handling and dissolution workflow for toxic solid intermediates.

Emergency Response & Decontamination Logic

Even with self-validating protocols, emergency response logic must be pre-established.

-

Spill Response: In the event of a solid spill, do not sweep dry, as this generates hazardous dust. Sweep up and shovel into suitable closed containers for disposal using wet-wiping techniques if applicable[5]. The waste is classified as hazardous and must not be emptied into drains[3].

-

First Aid Causality:

-

Inhalation: Move to fresh air immediately. Logic: Removes the subject from the source of the Category 3 respiratory irritant[3].

-

Dermal/Eye Contact: Flush immediately with copious amounts of water. Logic: Rapid dilution prevents the lipophilic compound from penetrating the dermal layers or causing irreversible eye damage[3].

-

Sources

- 1. guidechem.com [guidechem.com]

- 2. ottokemi.com [ottokemi.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 3,5-Dichlorophenoxyacetonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

The Reactivity of the Nitrile Group in 3,5-Dichlorophenoxyacetonitrile: A Comprehensive Technical Guide

Executive Summary

3,5-Dichlorophenoxyacetonitrile (CAS: 103140-12-1) is a highly versatile synthetic building block utilized extensively in the development of agrochemicals and small-molecule therapeutics[1]. While the nitrile (–C≡N) group is a standard functional handle in organic synthesis, its reactivity in this specific molecule is uniquely modulated by the adjacent phenoxy ether linkage. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the structural causality governing this molecule's reactivity, alongside self-validating experimental protocols for its most critical transformations.

Structural and Electronic Causality

The reactivity profile of 3,5-Dichlorophenoxyacetonitrile is dictated by the interplay between the cyano group and the 3,5-dichlorophenoxy moiety, separated by a methylene spacer.

-

Inductive Activation: The ethereal oxygen atom exerts a strong electron-withdrawing inductive effect (–I effect) through the methylene bridge. This significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack[2].

-

Thermal and Chemical Sensitivity: Because of this heightened electrophilicity, phenoxyacetonitriles exhibit "abnormal reactivity" under classical acidic conditions. At elevated temperatures, the presence of alcoholic hydrogen chloride can lead to rapid over-reaction to esters or even cleavage of the ether linkage[2].

-

Aromatic Isolation: The 3,5-dichloro substitution on the phenyl ring modulates the overall lipophilicity and electron density of the aromatic system but does not participate in direct resonance with the nitrile group, preserving the aliphatic nature of the cyano-carbon.

Core Transformation Pathways

Controlled Hydration to Amides

Converting nitriles to primary amides traditionally requires harsh acidic or basic reflux, which risks degrading the 3,5-dichlorophenoxy framework. Modern catalytic approaches utilize transition metals to achieve this under mild conditions. Specifically, Manganese(I) PCNHCP pincer complexes have been proven to catalyze the hydration of phenoxyacetonitriles with excellent functional group compatibility[3]. The mechanism relies on the metal center activating a water molecule to form a nucleophilic hydroxide ion, which then attacks the coordinated nitrile[3].

The Pinner Reaction: Amidine Synthesis

The transformation of the nitrile into an amidine via the classical Pinner reaction requires meticulous condition control. The process involves treating the nitrile with anhydrous HCl in an alcohol (typically ethanol) to form an imidate hydrochloride (Pinner salt), followed by ammonolysis[4]. Due to the ethereal oxygen's inductive pull, the intermediate is highly reactive; failure to maintain strict cryogenic temperatures (0 °C) results in the irreversible formation of the corresponding ethyl ester and ammonium chloride byproducts[2].

Catalytic Reduction to Primary Amines

Reduction of the nitrile yields 2-(3,5-dichlorophenoxy)ethan-1-amine. While high-pressure hydrogenation using Raney-Nickel is viable at scale[5], bench-scale synthesis benefits from a safer, one-pot reduction using sodium borohydride (NaBH₄) and nickel(II) chloride (NiCl₂·6H₂O)[6]. This combination generates active nickel boride in situ. To prevent the highly nucleophilic primary amine from attacking unreacted imine intermediates (which forms unwanted secondary amines), di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture to instantly trap the primary amine as a stable carbamate[6].

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary nitrile transformations, highlighting the causality behind catalyst and condition selection.

| Transformation | Target Product | Reagents / Catalyst | Temp / Time | Yield | Chemoselectivity Notes |

| Hydration | 3,5-Dichlorophenoxyacetamide | 1 mol% Mn(I) PCNHCP, H₂O (5 eq), tBuOH | 90 °C / 24 h | >95% | tBuOH prevents competitive nucleophilic attack; neutral conditions preserve the ether linkage[3]. |

| Pinner Reaction | 3,5-Dichlorophenoxyacetamidine | 1. HCl (g), Anhydrous EtOH2. NH₃ (excess) | 0 °C / 12 hRT / 4 h | 65-75% | Strict 0 °C required during step 1 to prevent abnormal reactivity and esterification[2]. |

| Reduction | Boc-2-(3,5-dichlorophenoxy)ethan-1-amine | NaBH₄, NiCl₂·6H₂O, Boc₂O, MeOH | 0 °C to RT / 12 h | ~80% | In-situ Boc protection completely suppresses secondary amine dimerization[6]. |

Visualizations of Workflows and Mechanisms

Divergent synthetic workflows for the transformation of 3,5-Dichlorophenoxyacetonitrile.

Plausible mechanism for the Mn(I)-catalyzed hydration of the nitrile group.

Experimental Protocols

Protocol A: Catalytic Hydration to Amide

Objective: Synthesize 3,5-Dichlorophenoxyacetamide without ether cleavage.

-

Setup: In an inert-atmosphere glovebox, charge a 38 mL pressure tube with 3,5-Dichlorophenoxyacetonitrile (1.0 mmol) and the Mn(I) PCNHCP pincer complex (1 mol%)[3].

-

Solvent Addition: Add 1 mL of tert-butanol (tBuOH) and 5.0 equivalents of deionized H₂O[3]. Causality: tBuOH is sterically hindered and will not act as a competing nucleophile.

-

Reaction: Seal the tube, remove it from the glovebox, and heat at 90 °C for 24 hours[3].

-

Validation: Cool to room temperature. Determine the yield via ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard before chromatographic isolation[3].

Protocol B: Pinner Synthesis of Amidine

Objective: Synthesize 3,5-Dichlorophenoxyacetamidine hydrochloride.

-

Imidate Formation: Dissolve 3,5-Dichlorophenoxyacetonitrile (10 mmol) in 15 mL of anhydrous ethanol. Cool the flask to exactly 0 °C using an ice-brine bath.

-

Acidification: Bubble anhydrous HCl gas through the solution for 2 hours, maintaining 0 °C strictly to prevent thermal degradation and esterification[2]. Seal and store at 4 °C overnight to allow the Pinner salt to crystallize.

-

Ammonolysis: Isolate the Pinner salt rapidly via filtration under nitrogen. Suspend the salt in anhydrous ethanol and add a 5-fold excess of methanolic ammonia[4].

-

Validation: Stir at room temperature for 4 hours. Monitor the disappearance of the imidate intermediate via TLC. Concentrate under reduced pressure and recrystallize from ethanol/ether.

Protocol C: One-Pot Reduction and Amine Trapping

Objective: Synthesize Boc-2-(3,5-dichlorophenoxy)ethan-1-amine.

-

Setup: Dissolve 3,5-Dichlorophenoxyacetonitrile (5 mmol), NiCl₂·6H₂O (0.5 mmol, 10 mol%), and Boc₂O (6 mmol) in 25 mL of methanol at 0 °C[6].

-

Reduction: Add NaBH₄ (35 mmol) in small portions over 30 minutes. Causality: Slow addition controls the exothermic generation of hydrogen gas and active nickel boride (indicated by a black precipitate).

-

Trapping: Allow the mixture to warm to room temperature and stir for 12 hours. The Boc₂O instantly traps the primary amine, preventing dimerization[6].

-

Validation: Quench with saturated NH₄Cl. Extract with ethyl acetate. Pass the organic layer through a short silica gel plug to remove nickel residues before concentration[6].

References

-

3,5-Dichlorophenoxyacetonitrile | CAS 103140-12-1, Santa Cruz Biotechnology. 1

-

Nitrile hydration and α-deuteration of amides catalyzed by a PCNHCP Mn(i) pincer complex, RSC Publishing. 3

-

The Preparation and Biological Properties of Certain Amidines, Enlighten Theses (University of Glasgow). 2

-

2-Phenoxyethanimidamide, Benchchem. 4

-

Process for the manufacture of nitriles and their corresponding amines (CN104557610A), Google Patents. 5

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols, PMC - NIH. 6

Sources

- 1. scbt.com [scbt.com]

- 2. The Preparation and Biological Properties of Certain Amidines - Enlighten Theses [theses.gla.ac.uk]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. CN104557610A - Process for the manufacture of nitriles and their corresponding amines - Google Patents [patents.google.com]

- 6. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of 3,5-Dichlorophenoxyacetonitrile: A Guide to Electrophilic and Nucleophilic Modalities

Executive Summary

As drug development and synthetic methodologies evolve, the strategic utilization of bifunctional synthons becomes paramount. 3,5-Dichlorophenoxyacetonitrile (CAS 103140-12-1) is a highly versatile building block characterized by a delicate balance of electrophilic and nucleophilic domains. From a mechanistic standpoint, its reactivity is governed by the interplay between the electron-withdrawing nitrile group, the inductively withdrawing yet resonance-donating phenoxy oxygen, and the meta-substituted chlorine atoms on the aromatic ring.

This whitepaper provides an in-depth technical analysis of the molecule's reactive sites. By understanding the causality behind its electronic distribution, researchers can rationally design self-validating experimental protocols for complex molecular assemblies, including Vicarious Nucleophilic Substitutions (VNS) and metal-catalyzed hydrations.

Structural and Electronic Topography

To manipulate 3,5-Dichlorophenoxyacetonitrile effectively, we must first map its electronic topography. The molecule is not a static entity; its reactivity is dictated by localized charge densities.

Reactivity map of 3,5-Dichlorophenoxyacetonitrile highlighting key reactive sites.

The Electrophilic Domains: Targets for Nucleophilic Attack

Electrophilic sites are electron-deficient regions susceptible to attack by electron-rich species. In 3,5-Dichlorophenoxyacetonitrile, the primary electrophilic centers are heavily influenced by inductive effects.

The Nitrile Carbon (-C≡N)

The nitrile carbon is the most accessible electrophilic site on the molecule. The highly electronegative nitrogen atom pulls electron density away from the carbon via both inductive (-I) and resonance (-R) effects, creating a significant partial positive charge ( δ+ ).

-

Causality in Reactivity: Because water is a poor nucleophile, uncatalyzed hydration of this carbon is kinetically sluggish. However, when a transition metal (e.g., Mn, Ru, or Os) coordinates to the weakly nucleophilic nitrile nitrogen, it further depletes electron density from the carbon, rendering it hyper-electrophilic. This allows for rapid nucleophilic attack by hydroxide ions (often generated in situ by the catalyst deprotonating water), leading to the formation of an imide intermediate that tautomerizes into an amide [2].

Aromatic C-Cl Bonds (C3 and C5)

The carbon-chlorine bonds at positions 3 and 5 represent secondary electrophilic sites.

-

Causality in Reactivity: While chlorobenzenes can undergo Nucleophilic Aromatic Substitution (SNAr), the 3,5-dichlorophenoxy system lacks a strongly electron-withdrawing group (like a nitro group) directly on the ring to stabilize the resulting Meisenheimer complex. Consequently, nucleophilic attack at C3 or C5 requires exceptionally harsh conditions or specialized palladium/nickel cross-coupling catalysts to force the oxidative addition into the C-Cl bond.

The Nucleophilic Domains: Targets for Electrophilic Attack

Nucleophilic sites are electron-rich regions capable of donating electron pairs. The unique architecture of this molecule allows it to act as a powerful nucleophile under specific conditions.

The Alpha-Carbon Carbanion (-CH2-)

The methylene group (-CH2-) flanked by the phenoxy oxygen and the nitrile group is the most synthetically valuable nucleophilic site.

-

Causality in Reactivity: The protons on this alpha-carbon are remarkably acidic (pKa ~15-20). This acidity is caused by the dual electron-withdrawing nature of the adjacent groups. The phenoxy group withdraws electron density inductively (-I), while the nitrile group stabilizes the conjugate base (carbanion) through extensive resonance delocalization (forming a ketenimine-like structure). Upon deprotonation by a strong base, the resulting carbanion becomes a potent nucleophile. This localized charge is the driving force behind Vicarious Nucleophilic Substitution (VNS) reactions, where the carbanion attacks electron-deficient arenes (e.g., nitroarenes) [1], [4].

Aromatic Ring Activation (C2, C4, C6)

The phenoxy oxygen possesses lone pairs that it donates into the aromatic ring via resonance (+R effect).

-

Causality in Reactivity: This electron donation specifically increases the electron density at the ortho (C2, C6) and para (C4) positions relative to the oxygen. Therefore, these carbons act as nucleophiles in Electrophilic Aromatic Substitution (EAS) reactions (e.g., halogenation, nitration). Note that C4 is sterically hindered by the adjacent chlorines at C3 and C5, making C2 and C6 the kinetically favored sites for bulky electrophiles.

Validated Experimental Methodologies

To translate these mechanistic principles into reliable laboratory practice, the following self-validating protocols are designed to exploit the specific electronic domains discussed above.

Protocol A: Metal-Catalyzed Hydration of the Electrophilic Nitrile

This protocol exploits the electrophilicity of the nitrile carbon using a metal catalyst to facilitate hydration to 3,5-dichlorophenoxyacetamide [2].

Step-by-Step Methodology:

-

System Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 3,5-Dichlorophenoxyacetonitrile in 5.0 mL of degassed water/ethanol (1:1 v/v).

-

Catalyst Introduction: Add 1.0 mol% of a suitable transition metal catalyst (e.g., a PCNHCP Mn(I) pincer complex or an Osmium-based complex). Causality: The metal center acts as a Lewis acid, coordinating to the nitrile nitrogen to amplify the carbon's electrophilicity.

-

Thermal Activation: Heat the mixture to 90°C for 4-6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

-

Quenching & Isolation: Cool the reaction to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL). The organic layers are combined, dried over anhydrous Na2SO4, and concentrated in vacuo.

-

Validation: Analyze the crude product via IR spectroscopy. The disappearance of the sharp -C≡N stretch (~2250 cm⁻¹) and the appearance of a strong -C=O amide stretch (~1650-1690 cm⁻¹) validates the successful nucleophilic attack on the electrophilic carbon.

Protocol B: Alpha-Carbon Deprotonation and Alkylation/VNS

This protocol demonstrates the generation of the nucleophilic alpha-carbanion for subsequent reaction with an electrophile [1], [4].

Step-by-step workflow for alpha-carbon deprotonation and nucleophilic alkylation.

Step-by-Step Methodology:

-

Solvent Selection: Dissolve 1.0 mmol of 3,5-Dichlorophenoxyacetonitrile in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) at 0°C. Causality: DMF is a polar aprotic solvent; it solvates the base's cation but leaves the generated carbanion "naked" and highly nucleophilic.

-

Deprotonation: Slowly add 1.2 mmol of Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH). Stir for 15 minutes. A distinct color change typically indicates the formation of the resonance-stabilized carbanion.

-

Electrophilic Attack: Dropwise, add 1.1 mmol of the target electrophile (e.g., an alkyl halide for alkylation, or a nitroarene for VNS). Maintain the temperature at 0°C for 1 hour, then allow it to warm to room temperature.

-

Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NH4Cl to neutralize any unreacted base and protonate any remaining carbanion.

-

Validation: Extract with diethyl ether, concentrate, and verify via 1H-NMR. The disappearance or shift of the distinctive alpha-protons (~4.8 ppm in CDCl3) confirms successful substitution at the nucleophilic site.

Quantitative Reactivity Metrics

The following table summarizes the typical performance metrics of 3,5-Dichlorophenoxyacetonitrile across various reaction modalities, reflecting the distinct reactivity of its electrophilic and nucleophilic sites based on established literature analogues [1], [2], [3], [4].

| Reaction Modality | Targeted Reactive Site | Typical Reagents / Catalyst | Expected Yield (%) | Mechanistic Role of Molecule |

| Catalytic Hydration | Nitrile Carbon (-C≡N) | Mn(I) Pincer Complex, H₂O, 90°C | > 95% | Electrophile (Accepts OH⁻) |

| Vicarious Nucleophilic Substitution (VNS) | Alpha-Carbon (-CH₂-) | Nitroarene, t-BuOK, DMF, 0°C | 75 - 85% | Nucleophile (Attacks Arene) |

| Alpha-Alkylation | Alpha-Carbon (-CH₂-) | Alkyl Halide, NaH, THF, 0°C | 80 - 90% | Nucleophile (Attacks R-X) |

| Williamson Ether Synthesis (Precursor Formation) | Phenoxy Oxygen | 3,5-Dichlorophenol, ClCH₂CN, K₂CO₃ | 85 - 92% | Nucleophile (Oxygen attacks C) |

References

- Vicarious nucleophilic substitution - Grokipedia Source: Grokipedia URL

- Nitrile hydration and α-deuteration of amides catalyzed by a PCNHCP Mn(i)

- Technical Support Center: Synthesis of Substituted Phenoxyacetonitriles Source: Benchchem URL

- Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)

Unmasking the Molecular Adversaries: A Technical Guide to Identifying and Validating the Biological Targets of 3,5-Dichlorophenoxyacetonitrile

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery and toxicology, the journey to elucidate the mechanism of action of a novel chemical entity is both a critical and formidable task. 3,5-Dichlorophenoxyacetonitrile, a molecule characterized by a dichlorinated aromatic ring linked to an acetonitrile moiety via an ether bond, presents a compelling case for such an investigation. While direct empirical data on its specific biological targets remains scarce, its structural motifs provide a fertile ground for hypothesis-driven exploration. This guide is crafted for researchers, scientists, and drug development professionals, offering a strategic and technically robust framework to systematically identify and validate the potential molecular partners of this compound. We will eschew a rigid, one-size-fits-all template, instead adopting a fluid and logical progression that mirrors the scientific process itself—from informed hypothesis to rigorous validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is not merely a procedural recitation, but a well-reasoned component of a self-validating experimental strategy.

I. Deconstructing the Molecule: Foundational Hypotheses on Biological Reactivity

The chemical architecture of 3,5-Dichlorophenoxyacetonitrile provides the initial clues to its potential biological interactions. The presence of a dichlorinated phenyl ring suggests the possibility of metabolic activation by cytochrome P450 (CYP) enzymes, a common pathway for halogenated aromatic compounds.[1][2] Such metabolic processes can lead to the formation of reactive intermediates, such as epoxides or quinones, which are capable of covalently modifying nucleophilic residues on proteins, thereby altering their function.[3] Furthermore, the nitrile group, while often metabolically stable, can in some contexts be hydrolyzed or participate in interactions with enzymatic active sites.[4][5]

Based on these structural features, we can formulate several primary hypotheses regarding the potential biological targets of 3,5-Dichlorophenoxyacetonitrile:

-

Hypothesis 1: Metabolic Enzyme Interaction. The compound may act as a substrate or inhibitor of xenobiotic-metabolizing enzymes, primarily Cytochrome P450s. This interaction could be a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.

-

Hypothesis 2: Covalent Adduct Formation with Nucleophilic Proteins. Reactive metabolites generated from the dichlorinated phenyl ring could form covalent bonds with proteins containing nucleophilic residues like cysteine, lysine, or histidine. This could lead to enzyme inhibition, disruption of protein structure, or induction of cellular stress.[6][7][8]

-

Hypothesis 3: Off-Target Pharmacological Interactions. The overall shape and electronic properties of the molecule may allow it to bind to the active or allosteric sites of various proteins, leading to unanticipated pharmacological or toxicological effects.[9]

This guide will now detail a tiered experimental approach to systematically investigate these hypotheses.

II. A Tiered Strategy for Target Identification and Validation

A logical and resource-conscious approach to target identification involves a tiered strategy, moving from broad, initial screens to highly specific validation assays.

Caption: Tiered approach for target identification and validation.

Tier 1: Foundational In Vitro Assessment

The initial step is to ascertain the fundamental biochemical behavior of 3,5-Dichlorophenoxyacetonitrile.

A. Glutathione (GSH) Reactivity Assay

-

Rationale: This assay serves as a primary screen for the formation of reactive electrophilic species.[6][7] Glutathione is a ubiquitous intracellular antioxidant that readily reacts with such species. A significant depletion of GSH in the presence of the compound and a metabolically competent system (e.g., liver S9 fraction) would strongly suggest the formation of reactive metabolites.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH regenerating system, liver S9 fraction, and glutathione.

-

Add 3,5-Dichlorophenoxyacetonitrile at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control known to form reactive metabolites.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining GSH concentration using a commercially available kit (e.g., based on Ellman's reagent).

-

Analyze the data to determine the percentage of GSH depletion at each concentration of the test compound.

-

B. Metabolic Stability Assay in Liver Microsomes

-

Rationale: This assay assesses the susceptibility of the compound to metabolism by CYP enzymes present in liver microsomes. A high clearance rate suggests that the compound is readily metabolized, increasing the likelihood of metabolite-driven effects.

-

Protocol:

-

Prepare an incubation mixture containing liver microsomes, phosphate buffer (pH 7.4), and an NADPH regenerating system.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding 3,5-Dichlorophenoxyacetonitrile at a fixed concentration.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

-

| Parameter | Interpretation |

| High GSH Depletion | Indicates formation of reactive electrophiles. |

| High Metabolic Clearance | Suggests significant metabolism, potentially leading to active or toxic metabolites. |

| Low GSH Depletion & Low Clearance | Suggests the parent compound is more likely to be the primary interacting species. |

Tier 2: Unbiased Identification of Protein Targets

Should the initial screening suggest metabolic activation or inherent reactivity, the next logical step is to identify the specific proteins that are being modified.

A. Affinity-Based Chemical Proteomics

-

Rationale: This powerful technique aims to "fish out" interacting proteins from a complex biological sample. It requires the synthesis of a chemical probe based on the structure of 3,5-Dichlorophenoxyacetonitrile, incorporating a linker and a reporter tag (e.g., biotin).

-

Workflow:

Caption: Workflow for affinity-based chemical proteomics.

-

Protocol:

-

Probe Synthesis: Synthesize a derivative of 3,5-Dichlorophenoxyacetonitrile with a linker arm terminating in a biotin molecule.

-

Incubation: Incubate the biotinylated probe with a relevant cell lysate or tissue homogenate.

-

Affinity Capture: Use streptavidin-coated beads to capture the probe-protein complexes.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Subject the eluted proteins to tryptic digestion followed by LC-MS/MS analysis for protein identification and quantification.

-

Tier 3: Rigorous Validation of Identified Targets